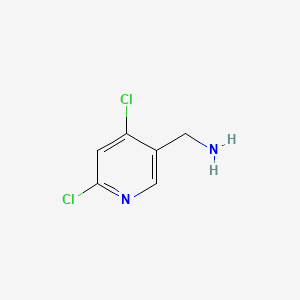

![molecular formula C9H9ClN2O B591775 (6-氯-1-甲基-1H-苯并[d]咪唑-2-基)甲醇 CAS No. 331949-55-4](/img/structure/B591775.png)

(6-氯-1-甲基-1H-苯并[d]咪唑-2-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

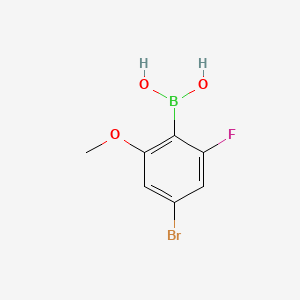

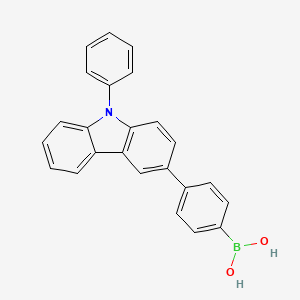

“(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . A general method for the synthesis of benzimidazole derivatives involves the cyclization of amido-nitriles .

Molecular Structure Analysis

Benzimidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Chemical Reactions Analysis

Benzimidazoles have been used as synthons in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Physical And Chemical Properties Analysis

The IUPAC name for this compound is “(1-methyl-1H-benzimidazol-2-yl)methanol” and its InChI code is "1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3" .

科学研究应用

Synthesis and Conversion into Carbonyl Compounds Imidazole derivatives, including (1-Methyl-1H-imidazol-2-yl) methanol, are used in synthesizing carbonyl compounds. These compounds are convertible into carbonyl compounds via corresponding quaternary salts (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Antimycotic Activity Imidazole derivatives, closely related to (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, have been synthesized and tested for antimycotic activity. These include benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, showing promise in antifungal research (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).

Preparation of Thiazepines The synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepines, involving condensation reactions with benzimidazole chalcone, demonstrates the utility of such imidazole derivatives in producing structurally unique compounds (Dubey, Naidu, Kumar, & Reddy, 2003).

Antioxidant and Antimicrobial Activities New derivatives of 1H-benzo[d]imidazole, including (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol, have been synthesized and evaluated for their antioxidant and antimicrobial activities, revealing significant potential in pharmaceutical research (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).

Crystallography and Mass Spectrometry in Chemistry Studies on the crystallography and mass spectrometry of heptanuclear disk Mn(II) clusters involving (1-methyl-1H-benzo[d]imidazol-2-yl)methanol showcase the role of this compound in understanding complex molecular structures in chemistry (Jiang & Zeng, 2021).

Molecular Synthesis and Magnetism The use of (1-methyl-1H-benzo[d]imidazol-2-yl)methanol in synthesizing tetranuclear butterfly-shaped Co(II) complexes provides insights into the relationship between molecular structure and magnetic properties, relevant to material science and nanotechnology (Deng, Chen, Chen, & Chen, 2019).

Catalytic Reactions and Pharmaceutical Applications Research on the catalytic reactions using methanol, including (1H-benzo[d]imidazol-2-yl)methanol, highlights its utility in synthesizing pharmaceutical agents, emphasizing its importance in organic synthesis and drug development (Sarki, Goyal, Tyagi, Puttaswamy, Narani, Ray, & Natte, 2021).

安全和危害

未来方向

The development of novel methods for the regiocontrolled synthesis of substituted benzimidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, future research could focus on improving the synthesis methods and exploring the potential applications of benzimidazole derivatives.

属性

IUPAC Name |

(6-chloro-1-methylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICWCEVJVKHWKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

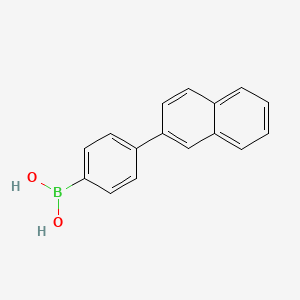

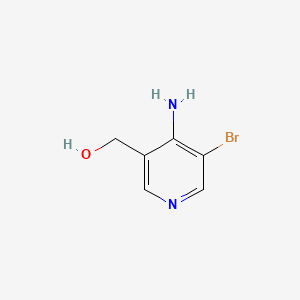

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)